4-tert-Butyl-3',4'-(éthylènedioxy)benzophénone

Vue d'ensemble

Description

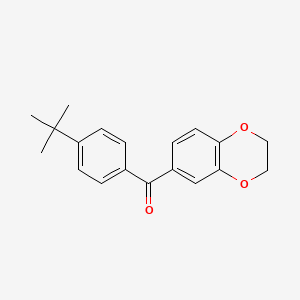

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is an organic compound with the molecular formula C19H20O3. It is a benzophenone derivative characterized by the presence of a tert-butyl group and an ethylenedioxy group attached to the benzene rings. This compound is primarily used in research and development, particularly in the field of organic chemistry .

Applications De Recherche Scientifique

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: In studies involving the interaction of organic compounds with biological systems.

Industry: Used in the development of new materials and chemical processes.

Analyse Biochimique

Biochemical Properties

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive oxygen species .

Cellular Effects

The effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, it can affect gene expression by modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These changes can lead to alterations in cellular metabolism, including shifts in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This compound is also known to inhibit certain enzymes, such as acetylcholinesterase, which can result in the accumulation of neurotransmitters and subsequent changes in neuronal signaling. Additionally, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can influence gene expression by interacting with transcription factors and epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can lead to cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction .

Dosage Effects in Animal Models

The effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) .

Transport and Distribution

Within cells and tissues, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The localization and accumulation of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can influence its activity and the extent of its effects .

Subcellular Localization

The subcellular localization of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the benzoyl group onto the aromatic ring. The tert-butyl group and the ethylenedioxy group are introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).

Substitution: Halogens, nitrating agents, and sulfonating agents under various conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mécanisme D'action

The mechanism of action of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes and chemical reactions, making it a valuable tool in research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: A simpler structure without the tert-butyl and ethylenedioxy groups.

4-tert-Butylbenzophenone: Lacks the ethylenedioxy group.

3’,4’-(Ethylenedioxy)benzophenone: Lacks the tert-butyl group.

Uniqueness

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is unique due to the presence of both the tert-butyl and ethylenedioxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research applications .

Activité Biologique

4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone (commonly referred to as 4-t-Butyl benzophenone) is a synthetic organic compound belonging to the benzophenone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of photoprotection, endocrine disruption, and its implications in various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C17H18O3

- Molecular Weight : 270.33 g/mol

- CAS Number : 951885-26-0

1. Photoprotective Properties

Benzophenones, including 4-tert-butyl-3',4'-(ethylenedioxy)benzophenone, are widely used as UV filters in sunscreens and cosmetics due to their ability to absorb UV radiation. This property helps prevent skin damage caused by UV exposure, making it a valuable ingredient in dermatological formulations. Studies have shown that these compounds can effectively absorb UV light in the range of 290–320 nm, protecting skin cells from harmful effects such as DNA damage and photoaging.

2. Endocrine Disruption

Recent research has highlighted the potential endocrine-disrupting properties of benzophenones. Specifically, 4-tert-butyl-3',4'-(ethylenedioxy)benzophenone has been implicated in altering hormonal pathways by acting as an estrogen mimic. This activity raises concerns regarding its use in consumer products, particularly those applied to the skin . In vitro studies have demonstrated that this compound can bind to estrogen receptors, leading to gene expression changes associated with reproductive health issues .

3. Cytotoxicity and Antiproliferative Effects

Research indicates that 4-tert-butyl-3',4'-(ethylenedioxy)benzophenone exhibits cytotoxic effects on various cancer cell lines. For example, studies have shown that at certain concentrations, this compound can inhibit cell proliferation and induce apoptosis in human breast cancer (MCF-7) cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

A review of literature reveals several key findings regarding the biological activity of 4-tert-butyl-3',4'-(ethylenedioxy)benzophenone:

- Photoprotection : A study demonstrated that formulations containing this compound significantly reduced UV-induced erythema in human subjects, supporting its efficacy as a sunscreen agent.

- Endocrine Activity : In a controlled study assessing the impact of various benzophenones on reproductive health, 4-tert-butyl-3',4'-(ethylenedioxy)benzophenone was found to alter uterine estrogen receptor gene expression in rodent models, indicating potential risks for hormonal balance .

- Cytotoxicity : An experiment evaluating the antiproliferative effects on MCF-7 cells revealed that exposure to this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations .

Comparative Analysis

The following table summarizes the biological activities of 4-tert-butyl-3',4'-(ethylenedioxy)benzophenone compared to other related compounds:

| Compound Name | Photoprotective Activity | Endocrine Disruption Potential | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| 4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone | High | Moderate | 25 |

| Benzophenone-3 | High | High | 30 |

| Benzophenone-1 | Moderate | Moderate | 40 |

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-19(2,3)15-7-4-13(5-8-15)18(20)14-6-9-16-17(12-14)22-11-10-21-16/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGJBKJIVNQKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148788 | |

| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-26-0 | |

| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.